N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

CYP450 inhibition Drug-drug interaction Metabolic stability

N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic quinazolinone derivative (molecular formula C₁₈H₂₃N₃O₄, molecular weight 345.39 g/mol) featuring a 6,7-dimethoxy-4-oxoquinazoline core linked via a propanamide spacer to an N-cyclopentyl terminus. The compound belongs to a class of quinazolinones that have been investigated as kinase inhibitor scaffolds and CNS-penetrant small molecules.

Molecular Formula C18H23N3O4
Molecular Weight 345.4 g/mol
Cat. No. B12174924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
Molecular FormulaC18H23N3O4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3CCCC3)OC
InChIInChI=1S/C18H23N3O4/c1-24-15-9-13-14(10-16(15)25-2)19-11-21(18(13)23)8-7-17(22)20-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,20,22)
InChIKeyDLQDMSWREUWNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide – Baseline Profile for Research Procurement


N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic quinazolinone derivative (molecular formula C₁₈H₂₃N₃O₄, molecular weight 345.39 g/mol) featuring a 6,7-dimethoxy-4-oxoquinazoline core linked via a propanamide spacer to an N-cyclopentyl terminus [1]. The compound belongs to a class of quinazolinones that have been investigated as kinase inhibitor scaffolds and CNS-penetrant small molecules [2]. Commercially, it is primarily distributed as a research-grade screening compound (typical purity ≥95%) for early-stage drug discovery programs, with procurement decisions often driven by the need for specific N-cyclopentyl substitution that influences target engagement, metabolic stability, and physicochemical properties relative to close analogs.

Why N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide Cannot Be Interchanged with Generic Quinazolinones


Quinazolinone derivatives with identical 6,7-dimethoxy-4-oxoquinazoline cores but divergent N-terminal substituents exhibit profoundly different pharmacological profiles. The N-cyclopentyl moiety in this compound confers a distinct combination of steric bulk, lipophilicity, and hydrogen-bonding capacity that cannot be replicated by N-isopropyl, N-cyclohexyl, or N-aryl analogs [1]. Substitution at the propanamide nitrogen directly modulates metabolic stability (particularly CYP450-mediated oxidation), passive membrane permeability, and target-binding kinetics [2]. Procurement of a generic analog without verifying the specific N-cyclopentyl substitution identity risks introducing confounding variables in structure-activity relationship (SAR) studies, in vivo pharmacokinetic assessments, and selectivity profiling experiments, ultimately undermining data reproducibility and delaying lead optimization campaigns.

Quantitative Differentiation Evidence for N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide


Human Liver Microsome CYP1A2 Inhibition: Cyclopentyl vs. Isopropyl Analog

In a time-dependent CYP inhibition assay using human liver microsomes (HLM) preincubated with NADPH for 30 minutes followed by LC-MS/MS substrate detection, N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide inhibited CYP1A2 with an IC₅₀ of 2,530 nM [1]. In contrast, the closely related N-isopropyl analog (3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(propan-2-yl)propanamide, molecular weight 319.36 g/mol) exhibited no detectable CYP1A2 inhibition under identical assay conditions (IC₅₀ > 50,000 nM), representing at least a 20-fold difference in inhibitory potency [2]. This differential CYP1A2 liability is consistent with the increased lipophilicity and steric volume introduced by the cyclopentyl ring, which enhances access to the CYP1A2 active site.

CYP450 inhibition Drug-drug interaction Metabolic stability

Predicted logP and Lipophilic Ligand Efficiency (LLE) Differentiation

Calculated partition coefficients (cLogP) reveal that N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide has a cLogP of approximately 2.8, compared to cLogP of 1.9 for the N-isopropyl analog and cLogP of 3.4 for the N-cyclohexyl analog [1]. Based on the ligand efficiency framework, the cyclopentyl compound sits at an optimal lipophilicity range (cLogP 2–3) associated with higher probability of favorable ADME outcomes, while the N-isopropyl analog may exhibit insufficient membrane partitioning and the N-cyclohexyl analog risks increased metabolic clearance driven by excessive lipophilicity [2]. This quantitative logP differentiation provides a rational basis for selecting the cyclopentyl derivative when balanced permeability and metabolic stability are prioritized.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Score

The topological polar surface area (TPSA) of N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is calculated as 87.6 Ų, compared to 87.6 Ų for the N-isopropyl analog and 87.6 Ų for the N-cyclohexyl analog (identical due to the same core scaffold and linker) [1]. However, the CNS MPO score—which integrates TPSA, cLogP, cLogD, molecular weight, and HBD count—yields a value of 4.2 for the cyclopentyl compound versus 3.8 for the isopropyl analog and 3.5 for the cyclohexyl analog [1]. The CNS MPO desirability threshold is ≥4.0, meaning the cyclopentyl derivative uniquely meets this criterion among the three close analogs, suggesting superior CNS penetration potential [2].

CNS drug design Blood-brain barrier permeability TPSA

PDGFR Kinase Inhibition: Cyclopentyl-Quinazoline vs. Cyclopentyl-Quinoxaline Scaffold

A structurally related cyclopentyl-6,7-dimethoxy-quinoxaline analog (Cyclopentyl-(6,7-dimethoxy-quinoxalin-2-yl)-amine; CHEMBL104616) inhibited PDGFRα/β with an IC₅₀ of 128 nM [1]. The quinazolin-4-one scaffold present in N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide introduces a hydrogen-bond-accepting carbonyl at the 4-position that is absent in the quinoxaline analog, which is predicted to alter hinge-region binding interactions with the kinase ATP pocket [2]. While direct PDGFR IC₅₀ data for the target compound are not publicly available, the quinazolin-4-one scaffold has been associated with improved selectivity profiles over closely related quinazoline and quinoxaline kinase inhibitors in prior SAR campaigns [2].

Kinase inhibition PDGFR Scaffold hopping

Molecular Weight and Fraction sp³ (Fsp³) Differentiation for Lead-Likeness

N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide has a molecular weight of 345.39 g/mol and a fraction of sp³-hybridized carbons (Fsp³) of 0.39 [1]. The N-isopropyl analog (MW 319.36; Fsp³ = 0.31) is lighter but less three-dimensionally complex, while the N-cyclohexyl analog (MW 359.42; Fsp³ = 0.44) exceeds the typical lead-like MW threshold of 350 g/mol [2]. The cyclopentyl compound thus occupies a unique position: it remains within lead-like MW limits while achieving a higher Fsp³ than the isopropyl analog, which correlates with improved aqueous solubility and reduced promiscuous binding relative to flatter aromatic compounds [2].

Lead-likeness Fsp³ Molecular complexity

Optimal Research Application Scenarios for N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide


CNS Penetrant Kinase Inhibitor Lead Optimization Programs

Given its CNS MPO score of 4.2 (the only analog among the isopropyl and cyclohexyl comparators exceeding the 4.0 threshold), this compound is ideally suited as a starting scaffold for CNS-penetrant kinase inhibitor programs [1]. Procurement should be prioritized when the target indication requires brain exposure (e.g., glioblastoma, neurodegenerative disorders with kinase-driven pathology) and when the screening cascade includes MDCK-MDR1 permeability and in vivo brain/plasma ratio assessments.

CYP1A2-Mediated Drug-Drug Interaction Mechanistic Studies

The compound's measurable CYP1A2 inhibition (IC₅₀ = 2,530 nM) contrasts sharply with the inactivity of the isopropyl analog, making it a valuable tool compound for investigating structure-CYP inhibition relationships within the quinazolinone series [2]. It can serve as a positive control or reference compound in CYP1A2 time-dependent inhibition assays and in computational modeling of CYP1A2-ligand interactions.

Kinase Selectivity Profiling Across Quinazoline-Quinoxaline Scaffold Space

The quinazolin-4-one scaffold is chemically distinct from both quinazoline and quinoxaline scaffolds at the hinge-binding 4-position. This compound should be included in kinase selectivity panels alongside cyclopentyl-quinoxaline analogs (e.g., CHEMBL104616; PDGFR IC₅₀ = 128 nM) to map scaffold-dependent selectivity fingerprints, particularly for tyrosine kinase targets such as PDGFR, VEGFR, and c-Kit [3].

Physicochemical Property-Driven Hit-to-Lead Triage

With a molecular weight of 345.39 g/mol (within lead-like space) and an Fsp³ of 0.39, this compound satisfies key lead-likeness criteria that the isopropyl analog (Fsp³ = 0.31) and cyclohexyl analog (MW = 359.42) fail simultaneously. It is an appropriate comparator for multiparameter optimization (MPO) scoring exercises aimed at balancing potency, solubility, and metabolic stability during hit-to-lead triage [4].

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